2-(4-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide 2-(4-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15222782
InChI: InChI=1S/C15H12ClN5O2/c16-11-1-7-14(8-2-11)23-9-15(22)18-12-3-5-13(6-4-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)
SMILES:
Molecular Formula: C15H12ClN5O2
Molecular Weight: 329.74 g/mol

2-(4-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

CAS No.:

Cat. No.: VC15222782

Molecular Formula: C15H12ClN5O2

Molecular Weight: 329.74 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide -

Specification

Molecular Formula C15H12ClN5O2
Molecular Weight 329.74 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide
Standard InChI InChI=1S/C15H12ClN5O2/c16-11-1-7-14(8-2-11)23-9-15(22)18-12-3-5-13(6-4-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)
Standard InChI Key RUNCMIDNYGTEDR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)N3C=NN=N3

Introduction

2-(4-Chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a chlorophenoxy group and a tetrazole ring, which confer unique chemical and biological properties.

Key Features:

  • Molecular Formula: Not explicitly provided in the search results, but typically for such compounds, it involves carbon, hydrogen, chlorine, nitrogen, and oxygen.

  • Molecular Weight: Approximately 329.74 g/mol.

  • Chemical Structure: Includes a chlorophenoxy group and a tetrazole ring, which are crucial for its biological activity.

Chemical Synthesis and Reactions

The synthesis of 2-(4-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves several steps, often performed under mild conditions to ensure high yields and purity. Common reagents used in related reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions.

Synthesis Steps:

  • Starting Materials: Typically involve chlorophenoxy derivatives and tetrazole-containing compounds.

  • Reaction Conditions: Mild conditions to preserve functional groups.

  • Purification Methods: Often involve chromatography or crystallization.

Biological Activity and Applications

This compound has shown potential in various biological studies due to its unique structure. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to specific receptors or enzymes. This property is vital for understanding its pharmacological effects and potential therapeutic uses.

Safety and Handling

While specific safety data for 2-(4-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is not detailed in the search results, compounds with similar structures often require careful handling due to potential skin irritation and toxicity. For example, related compounds may be harmful if swallowed or cause skin irritation .

Safety Precautions:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

  • Storage Conditions: Cool, dry place away from incompatible substances.

  • Disposal Methods: Follow local regulations for hazardous waste.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(4-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide, such as 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide. These compounds differ in their specific functional groups, which affect their chemical reactivity and biological activity .

Comparison Table:

CompoundMolecular FormulaMolecular WeightKey Features
2-(4-Chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamideNot specifiedApproximately 329.74 g/molChlorophenoxy and tetrazole groups
2-(4-Chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamideC16H14ClN5O2343.77 g/molChlorophenoxy and tetrazole groups, propanamide backbone

Future Directions:

  • In-depth Biological Studies: Investigate its interactions with specific biological targets.

  • Toxicity Assessments: Conduct comprehensive safety evaluations.

  • Synthetic Optimization: Improve synthesis methods for higher yields and purity.

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